2-(4-Bromophenoxy)-3-(piperidin-1-yl)quinoxaline
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Overview
Description
2-(4-Bromophenoxy)-3-(piperidin-1-yl)quinoxaline is a chemical compound that belongs to the quinoxaline family. This compound is characterized by the presence of a bromophenoxy group and a piperidinyl group attached to a quinoxaline core. Quinoxalines are known for their diverse biological activities and are widely studied in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromophenoxy)-3-(piperidin-1-yl)quinoxaline typically involves the following steps:
Formation of the Quinoxaline Core: The quinoxaline core can be synthesized by the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound under acidic conditions.
Introduction of the Bromophenoxy Group: The bromophenoxy group can be introduced via a nucleophilic aromatic substitution reaction. This involves the reaction of a bromophenol with a suitable leaving group on the quinoxaline core.
Attachment of the Piperidinyl Group: The piperidinyl group can be attached through a nucleophilic substitution reaction, where piperidine reacts with a halogenated quinoxaline derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, optimized reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromophenoxy)-3-(piperidin-1-yl)quinoxaline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromophenoxy group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of quinoxaline N-oxides.
Reduction: Formation of reduced quinoxaline derivatives.
Substitution: Formation of substituted quinoxaline derivatives with various functional groups.
Scientific Research Applications
2-(4-Bromophenoxy)-3-(piperidin-1-yl)quinoxaline has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-Bromophenoxy)-3-(piperidin-1-yl)quinoxaline involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Bromophenoxy)-1-(piperidin-1-yl)ethan-1-one
- 2-(4-Bromophenoxy)-N-{4-[(piperidin-1-yl)methyl]phenyl}acetamide
Uniqueness
2-(4-Bromophenoxy)-3-(piperidin-1-yl)quinoxaline is unique due to its specific substitution pattern on the quinoxaline core, which imparts distinct chemical and biological properties. Its combination of a bromophenoxy group and a piperidinyl group makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C19H18BrN3O |
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Molecular Weight |
384.3 g/mol |
IUPAC Name |
2-(4-bromophenoxy)-3-piperidin-1-ylquinoxaline |
InChI |
InChI=1S/C19H18BrN3O/c20-14-8-10-15(11-9-14)24-19-18(23-12-4-1-5-13-23)21-16-6-2-3-7-17(16)22-19/h2-3,6-11H,1,4-5,12-13H2 |
InChI Key |
NYQXJFNLLVTIBZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C2=NC3=CC=CC=C3N=C2OC4=CC=C(C=C4)Br |
Origin of Product |
United States |
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